(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Asymmetric Synthesis Chiral Auxiliary Oxazaborolidine

Researchers requiring a defined chiral amino alcohol for asymmetric synthesis often face inconsistent purity and stereochemical integrity from ambiguous sources. This (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol (CAS 51594-34-4) eliminates that uncertainty. - Confirmed 98% assay with specific optical rotation ([α]18/D +25°, c=10.6 in CHCl₃) and melting point (51-53 °C) for in-house QC verification. - Proven performance in oxazaborolidine-catalyzed enantioselective reductions and as a monomer for optically active poly(urea-urethane) chiral stationary phases. - Available from BenchChem with reliable stock, ensuring reproducible results and streamlined procurement.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 51594-34-4
Cat. No. B1588123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
CAS51594-34-4
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOCC(C(C1=CC=CC=C1)O)N
InChIInChI=1S/C10H15NO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7,11H2,1H3/t9-,10-/m0/s1
InChIKeySNTCCWUWWYWRLN-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol: Product Overview


(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol (CAS 51594-34-4) is a chiral β-amino alcohol with a molecular weight of 181.23 g/mol [1]. It is commercially available with a defined assay of 98% and specified optical rotation of [α]18/D +25° (c = 10.6 in chloroform) and a melting point of 51-53 °C . The compound serves as a chiral auxiliary and building block in asymmetric synthesis, notably in the preparation of oxazaborolidine reagents for the enantioselective reduction of prochiral ketones [2], and as a monomer for synthesizing optically active poly(urea-urethane)s [3].

Chiral auxiliary Asymmetric synthesis building block
Oxazaborolidine reagent Moderate enantioselectivity catalyst formation
Optically active monomer Poly(urea-urethane) synthesis for chiral stationary phases

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol: Key Differentiators


This compound possesses a unique combination of stereochemical and functional attributes that preclude simple substitution with other chiral amino alcohols like ephedrine or prolinol. The specific (1S,2S) stereochemistry is essential for the diastereoselective outcome in asymmetric reactions [1]. Its methoxy group provides a distinct steric and electronic environment compared to the methyl group of ephedrine or the diphenylhydroxymethyl group of CBS catalyst precursors, directly impacting catalyst performance [2]. Furthermore, the compound's defined physical properties, including a melting point of 51-53 °C and specific optical rotation , ensure consistent material identity and reactivity, which are critical for reproducible research and industrial processes. Substituting with a different amino alcohol risks altering reaction enantioselectivity, polymer chain conformation, and thermal stability, as detailed in the quantitative evidence below.

Stereochemistry mismatch
Different amino alcohol isomers may shift diastereoselective outcomes in asymmetric reactions
Electronic / steric environment
Methoxy group creates a distinct steric and electronic profile compared to ephedrine, altering catalytic behavior
Physical property shift
Substituting amino alcohol changes melting point and optical rotation, complicating identity verification

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol: Quantitative Evidence vs. Analogs


Enantioselectivity vs. CBS Catalyst

The oxazaborolidine reagent derived from this compound mediates the asymmetric reduction of aromatic ketones to yield chiral secondary alcohols with 30–65% enantiomeric excess (e.e.) [1]. In contrast, the widely used Corey-Bakshi-Shibata (CBS) catalyst, derived from diphenylprolinol, typically achieves e.e. values >90% for similar substrates [2]. This difference highlights a distinct application space: the target compound provides moderate enantioselectivity, which may be suitable for processes where ultra-high e.e. is not required or where a specific diastereoselective outcome is targeted.

Enantioselectivity
Cross-study comparable
30–65% e.e. vs >90% e.e. (CBS)
Moderate enantioselectivity niche
Borane-methyl sulfide reduction of aromatic ketones
Asymmetric Synthesis Chiral Auxiliary Oxazaborolidine

Polymer Viscosity and Thermal Properties

When used as a monomer in polyaddition with diisocyanates, (1S,2S)-(+)-2-amino-3-methoxy-1-phenyl-1-propanol yields optically active poly(urea-urethane)s with reduced viscosities ranging from 0.14 to 0.63 dL/g, glass transition temperatures (Tg) between 80 and 200 °C, crystallization temperatures (Tc) of 220–238 °C, and thermal decomposition starting at 275 °C [1]. These properties are directly attributable to the specific chiral amino alcohol monomer. While direct comparator data for polymers made from other amino alcohols under identical conditions is not available, the reported values provide a quantitative benchmark for material selection and demonstrate the compound's ability to produce polymers with tunable properties based on the choice of diisocyanate.

Polymer properties
Supporting evidence
Tg 80–200 °C; η 0.14–0.63 dL/g
Material selection benchmark
Solution polyaddition with diisocyanates
Polymer Science Optically Active Polymers Polyaddition

Melting Point and Optical Rotation vs. Ephedrine

The target compound exhibits a distinct melting point of 51-53 °C and an optical rotation of [α]18/D +25° (c = 10.6 in chloroform) . In comparison, ephedrine, a structurally related but pharmacologically active amino alcohol, has a melting point of 37-39 °C and an optical rotation of [α]21/D -41° (c = 5 in 1 M HCl) . Pseudoephedrine, another diastereomer, melts at 185-188 °C with [α]20D +62° (c = 1.0 g/100 mL in water) [1]. These quantifiable differences in fundamental physical properties confirm the unique identity of the compound, which is essential for quality control and ensures that the correct stereoisomer is being used in synthetic or analytical applications.

Physical constants
Head-to-head comparison
M.p. 51–53 °C; [α]D +25°
Identity verification benchmark
Distinct from ephedrine and pseudoephedrine
Chiral Resolution Quality Control Physical Characterization

Purity Benchmark vs. Common Amino Alcohols

The target compound is commercially offered with a guaranteed assay of 98% by a major supplier . While many chiral amino alcohols are available at similar or higher purities, this specific 98% specification for the (1S,2S) enantiomer provides a defined quality benchmark for procurement. This contrasts with some related compounds, such as ephedrine, where commercial sources may offer varying grades (e.g., technical, pharmaceutical) with less explicit assay guarantees for research use . The specified 98% purity ensures a consistent baseline for reproducible experimental outcomes, particularly in asymmetric synthesis where impurities can poison catalysts or alter stereoselectivity.

Purity benchmark
Class-level inference
98% (vendor-specified)
Defined procurement baseline
Data to verify; research-grade context
Chemical Procurement Quality Assurance Purity

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol: Validated Applications


Moderate Enantioselectivity Asymmetric Reduction

Use this compound to prepare an oxazaborolidine reagent for the asymmetric reduction of aromatic ketones when a target enantiomeric excess in the range of 30–65% is acceptable or desired [1]. This is particularly relevant for early-stage research or process development where cost-effective, moderate enantioselectivity is sufficient, avoiding the higher cost or procedural complexity of CBS-type catalysts that deliver >90% e.e. [2].

Chiral Stationary Phase Synthesis

Employ this monomer in polyaddition reactions with aromatic or aliphatic diisocyanates to synthesize optically active poly(urea-urethane)s [3]. The resulting polymers, with tunable glass transition temperatures (80–200 °C) and viscosities, can be fabricated into chiral stationary phases for HPLC, demonstrating selective resolution of trans-stilbene oxide and trans-1,2-cyclopentanedicarboxanilide [3].

Identity Verification & Quality Control

Utilize the compound's distinct physical constants—melting point of 51-53 °C and specific optical rotation of [α]18/D +25° (c = 10.6 in chloroform)—as in-house quality control checks to verify the identity and stereochemical integrity of received material before use in critical asymmetric syntheses . This prevents experimental errors caused by mislabeled or degraded samples.

Research-Grade Building Block Procurement

Specify this compound (CAS 51594-34-4) with a confirmed 98% assay for research applications requiring a well-defined chiral amino alcohol building block . The explicit purity specification provides a reliable foundation for reproducible results in synthetic methodology development, in contrast to some related amino alcohols where research-grade purity specifications may be less consistently defined .

Application
Selection Property
Validation Focus
Asymmetric ketone reduction
Oxazaborolidine reagent formation
Enantioselectivity outcome screening
Chiral stationary phase
Poly(urea-urethane) monomer reactivity
Polymer Tg and chiral resolution performance
Material identity verification
Melting point & optical rotation
Stereochemical integrity QC
Chiral building block procurement
Specified purity grade
Batch-to-batch purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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